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Compound of Interest

Compound Name: 3-Chlorooxolane-2,5-dione

Cat. No.: B072987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chlorooxolane-2,5-dione, also known as 3-chlorosuccinic anhydride. The information

presented herein is essential for the accurate identification, characterization, and quality control

of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Chlorooxolane-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available in

search results

¹³C NMR (Carbon-13 NMR) Data
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Chemical Shift (ppm) Assignment

Data not available in search results

Note: Specific peak assignments for ¹H and ¹³C NMR are pending experimental data.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Description of Vibration

Data not available in search results

Note: Expected characteristic peaks include two carbonyl (C=O) stretching bands typical for an

anhydride functional group.

Mass Spectrometry (MS)
m/z Interpretation

Data not available in search results

Note: The mass spectrum is expected to show the molecular ion peak and fragmentation

patterns consistent with the structure of 3-Chlorooxolane-2,5-dione.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 3-Chlorooxolane-
2,5-dione are not readily available in the public domain. However, standard methodologies for

each technique are described below.

NMR Spectroscopy Protocol
A general procedure for obtaining NMR spectra involves dissolving a precisely weighed sample

of 3-Chlorooxolane-2,5-dione in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The

solution is then transferred to an NMR tube and placed in the spectrometer. For ¹H NMR,

standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is

typically performed to simplify the spectrum.
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IR Spectroscopy Protocol
Infrared spectra can be obtained using various techniques. For a solid sample like 3-
Chlorooxolane-2,5-dione, the Attenuated Total Reflectance (ATR) method is common. A small

amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded.

Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and

pressing it into a thin disk.

Mass Spectrometry Protocol
Mass spectra are typically acquired using a mass spectrometer with an appropriate ionization

source, such as Electron Ionization (EI). The sample is introduced into the instrument, ionized,

and the resulting fragments are separated based on their mass-to-charge ratio to generate the

mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of a chemical compound like 3-Chlorooxolane-2,5-dione.
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Compound Synthesis & Purification
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 3-
Chlorooxolane-2,5-dione.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Chlorooxolane-2,5-dione: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072987#spectroscopic-data-for-3-chlorooxolane-2-5-
dione-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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